2,1,3-Benzothiadiazol-4-ol

Physical organic chemistry Tautomerism pH-responsive materials

2,1,3-Benzothiadiazol-4-ol (CAS 767-66-8), also named 4-hydroxy-2,1,3-benzothiadiazole or benzo[c][1,2,5]thiadiazol-4-ol, is a heterocyclic building block composed of a benzene ring fused to a 1,2,5-thiadiazole with a phenolic hydroxyl at the 4-position. Its molecular formula is C₆H₄N₂OS (MW 152.17 g/mol).

Molecular Formula C6H4N2OS
Molecular Weight 152.18 g/mol
CAS No. 767-66-8
Cat. No. B1622158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,1,3-Benzothiadiazol-4-ol
CAS767-66-8
Molecular FormulaC6H4N2OS
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)O
InChIInChI=1S/C6H4N2OS/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3,9H
InChIKeyHYQIDLQSPAWDSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,1,3-Benzothiadiazol-4-ol (CAS 767-66-8) Core Properties and Scientific Procurement Profile


2,1,3-Benzothiadiazol-4-ol (CAS 767-66-8), also named 4-hydroxy-2,1,3-benzothiadiazole or benzo[c][1,2,5]thiadiazol-4-ol, is a heterocyclic building block composed of a benzene ring fused to a 1,2,5-thiadiazole with a phenolic hydroxyl at the 4-position . Its molecular formula is C₆H₄N₂OS (MW 152.17 g/mol) . The compound exhibits keto–enol tautomerism, existing in equilibrium with 2,1,3-benzothiadiazol-4(1H)-one . The 2,1,3-benzothiadiazole (BTD) core is a well-established electron-acceptor unit in organic electronics and photonics [1], while the ionisable 4-OH group enables pH-dependent coordination chemistry [2].

Why 2,1,3-Benzothiadiazol-4-ol Cannot Be Freely Swapped with Isomeric or Core BTD Analogs


Substituting 2,1,3-benzothiadiazol-4-ol with the unsubstituted BTD core (CAS 273-13-2) or the 1,2,3-regioisomer (CAS 1753-31-7) eliminates the structurally critical 4-OH group that governs tautomeric state, coordination geometry, and pH-responsive behaviour . The 2,1,3- vs. 1,2,3-fusion isomerism alone produces a predicted pKa difference of approximately 4–5 log units (3.66 vs. 8.01), fundamentally altering protonation state under physiological or catalytic conditions . Likewise, switching the chalcogen from sulfur to oxygen (benzoxadiazole) or selenium (benzoselenadiazole) changes the reduction potential and electron affinity, which directly impacts charge-transport and redox-sensing performance [1]. These molecular-level differences mean that generic “benzothiadiazole” procurement, without specification of the 2,1,3-ring fusion, hydroxyl position, and tautomeric form, carries a high risk of failed synthesis or assay irreproducibility. The quantitative evidence below substantiates exactly where this specific compound provides measurable differentiation.

Quantitative Differentiation Evidence for 2,1,3-Benzothiadiazol-4-ol Against Closest Analogs


pKa Shift of >4 Orders of Magnitude vs. 1,2,3-Benzothiadiazol-4-ol Isomer Enables pH-Selective Chemistry

The 2,1,3-benzothiadiazole ring fusion provides a substantially more acidic phenolic proton than the 1,2,3-regioisomer. A predicted pKa of 3.66 ± 0.50 (determined for the 5,7-dichloro derivative of the 2,1,3-isomer as a core proxy) contrasts with the 1,2,3-isomer's predicted pKa of 8.01 ± 0.21 . This ~4.4 pKa-unit difference represents a >25,000-fold change in acid dissociation constant (ΔKₐ), meaning the 2,1,3-isomer is predominantly deprotonated at physiological pH 7.4 while the 1,2,3-isomer remains largely protonated.

Physical organic chemistry Tautomerism pH-responsive materials

Keto–Enol Tautomerism Enables Dual-Reactivity Derivatisation Not Available to 4-Unsubstituted BTD Core

2,1,3-Benzothiadiazol-4-ol exists in equilibrium with its keto tautomer, 2,1,3-benzothiadiazol-4(1H)-one . This tautomeric equilibrium provides two chemically distinct reactive sites from a single compound: nucleophilic reactivity via the enol oxygen (e.g., O-alkylation, esterification, metal coordination) and electrophilic reactivity at the keto form (e.g., condensation with amines). In contrast, the unsubstituted 2,1,3-benzothiadiazole (CAS 273-13-2) lacks this proton-transfer functionality entirely, offering only the BTD core's electron-acceptor properties [1].

Synthetic methodology Tautomerism Derivatisation

NIR Luminescence Sensitisation of Lanthanide Ions via Deprotonated 4-O⁻ Ligand: Yb³⁺ Emission at ~1000 nm

Deprotonated 2,1,3-benzothiadiazol-4-olate (O-btd⁻) acts as an antenna ligand for lanthanide sensitisation. Tetranuclear Yb³⁺ complexes with this ligand exhibit strong near-infrared (NIR) luminescence at ~1000 nm in CH₂Cl₂ solution upon UV excitation of the O-btd⁻ chromophore [1]. This NIR emission property is absent for the unsubstituted BTD core under identical coordination conditions, as the neutral BTD lacks the anionic oxygen donor required for efficient Ln–O bonding and energy transfer [2].

Coordination chemistry Lanthanide luminescence Near-infrared emitters

LogP of ~1.5–1.9 Positions Compound as Moderately Hydrophilic BTD Derivative vs. Lipid-Droplet-Targeting N-Substituted Analogs (LogP ≥ 4)

The computed logP of 2,1,3-benzothiadiazol-4-ol is reported as 1.89 (ChemDiv) or 1.40 (YYBY), with logD₇.₄ ≈ 1.49 . This is substantially lower than N-substituted 4-amino-BTD derivatives developed for lipid-droplet imaging, which require logP ≥ 4 for selective accumulation [1]. The ~2.5 logP-unit difference translates to a >300-fold difference in octanol/water partition coefficient, confining the 4-ol to aqueous or moderately lipophilic environments while N-substituted analogs partition preferentially into lipid droplets.

Lipophilicity Drug-likeness Fluorescent probe design

Antibacterial Activity via ATP Synthase Inhibition: Mechanism Distinct from Conventional Antibiotic Classes

Benzo[1,2,5]thiadiazol-4-ol (a synonym for 2,1,3-benzothiadiazol-4-ol) has been shown to inhibit bacterial growth by binding to bacterial ATP synthase and preventing ATP production . This mechanism of action is distinct from clinically established ATP synthase inhibitors such as bedaquiline (which targets mycobacterial F₁F₀-ATP synthase) and from broad-spectrum benzothiadiazole plant activators like BTH (acibenzolar-S-methyl) that induce systemic acquired resistance in plants rather than directly inhibiting bacterial ATP synthase [1].

Antimicrobial ATP synthase inhibition Mode of action

Electron-Acceptor Core with Integrated Ionisable Handle: Redox Potential Tuning Distinguished from Mono-Functional BTD Derivatives

The 2,1,3-benzothiadiazole core is a well-characterised electron acceptor with a one-electron half-wave reduction potential of approximately −1.6 V vs. SCE (for the unsubstituted BTD) [1]. The 4-hydroxyl substituent introduces an additional redox-active and ionisable site that can be deprotonated (forming the more electron-rich O⁻ donor), oxidised, or derivatised, enabling incremental tuning of the electron affinity and HOMO/LUMO levels not achievable with the fixed redox potential of the parent BTD or simple alkyl-substituted analogs [2].

Organic electronics Electron affinity Redox tuning

Evidence-Backed Application Scenarios for 2,1,3-Benzothiadiazol-4-ol (CAS 767-66-8)


pH-Responsive Fluorescent Probes and Molecular Switches Exploiting the ~4.4 pKa Differential

The predicted pKa of ~3.66 for the 2,1,3-isomer core positions this compound for pH-sensing applications in the weakly acidic to neutral range (pH 3–7) . Deprotonation of the 4-OH group generates the 4-olate anion, which alters both the electron density on the BTD core and its fluorescence properties, enabling ratiometric or turn-on pH sensing. The 2,1,3-isomer is strongly preferred over the 1,2,3-isomer (pKa ~8.0) for intracellular pH mapping in acidic organelles (lysosomes, endosomes) or in slightly acidic tumour microenvironments, because its ionisation midpoint falls squarely within the biological pH window of interest [1].

Lanthanide-Based NIR Luminescent Materials and Bioimaging Agents

The deprotonated 4-hydroxy-2,1,3-benzothiadiazolate (O-btd⁻) ligand sensitises Yb³⁺ NIR emission at ~1000 nm and has been employed in tetranuclear Dy³⁺, Er³⁺, and Yb³⁺ complexes with combined luminescent and magnetic properties . This makes the compound a critical building block for NIR-emitting materials in telecommunications (optical amplifiers), bioimaging (tissue-transparent NIR window), and molecular magnetism. The unsubstituted BTD core or 1,2,3-isomer cannot replicate this antenna effect because they lack the anionic O-donor atom required for efficient Ln³⁺ chelation and excited-state energy transfer to the lanthanide centre [1].

Aqueous-Phase Metal Coordination and Sensing Scaffolds with Moderate Hydrophilicity (LogP ~1.5–1.9)

With a computed logP of ~1.5–1.9 and logD₇.₄ of ~1.49 , 2,1,3-benzothiadiazol-4-ol is significantly more hydrophilic than N-substituted BTD lipid-droplet probes (logP ≥ 4) [1]. This intermediate lipophilicity makes it suitable for designing water-compatible fluorescent sensors, metallo-supramolecular assemblies, and coordination polymers that must remain soluble in aqueous or mixed aqueous-organic media without non-specific partitioning into lipid membranes. Procurement of this specific 4-ol ensures the desired solubility profile; switching to a more lipophilic BTD derivative would shift the application space toward membrane- or droplet-specific imaging.

Dual-Reactivity Synthetic Intermediate for Focused BTD-Derivative Library Synthesis

The keto–enol tautomerism of 2,1,3-benzothiadiazol-4-ol enables both O-functionalisation (via the enol tautomer) and carbonyl chemistry (via the keto tautomer, 2,1,3-benzothiadiazol-4(1H)-one) from a single starting material . Patent precedent (US 4,436,742) demonstrates O-alkylation under mild conditions [1]. This dual reactivity reduces the number of synthetic steps required to generate a diverse array of 4-substituted BTD derivatives compared to starting from the unsubstituted BTD core, which requires separate functionalisation strategies for each analogue. For medicinal chemistry hit expansion or materials discovery programmes, this translates to faster library generation and lower procurement cost per accessible derivative.

Quote Request

Request a Quote for 2,1,3-Benzothiadiazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.